N-(3-Bromo-4-fluorobenzoyl)morpholine

Beschreibung

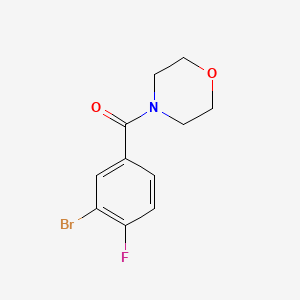

N-(3-Bromo-4-fluorobenzoyl)morpholine (CAS: 1007207-89-7) is a halogenated morpholine derivative featuring a benzoyl moiety substituted with bromine and fluorine at the 3- and 4-positions, respectively. The compound’s structure is characterized by a ketone group bridging the substituted benzene ring and the morpholine heterocycle. Key hazards include toxicity via inhalation, dermal contact, and ingestion, as noted in its safety data sheet .

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3-bromo-4-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLSTTTUFUYAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674539 | |

| Record name | (3-Bromo-4-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007207-89-7 | |

| Record name | (3-Bromo-4-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis Overview

The most common and authoritative method for preparing N-(3-Bromo-4-fluorobenzoyl)morpholine involves the reaction of 3-bromo-4-fluorobenzoyl chloride with morpholine, typically carried out in an anhydrous organic solvent such as dichloromethane or chloroform. The process is summarized as follows:

- Starting materials : 3-bromo-4-fluorobenzoyl chloride and morpholine.

- Solvent : Anhydrous dichloromethane or chloroform to prevent hydrolysis of the acyl chloride.

- Conditions : Reaction is performed under inert atmosphere (e.g., nitrogen) to avoid moisture, at controlled temperature (usually room temperature to slightly below).

- Reaction type : Nucleophilic acyl substitution where morpholine acts as a nucleophile attacking the acyl chloride.

- Workup : After reaction completion, the mixture is washed to remove byproducts, dried, and the product is purified by crystallization or chromatography.

This method is widely reported and considered reliable for obtaining high purity this compound with yields typically above 80%.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Bromo-4-fluorobenzoyl chloride + Morpholine | Dissolve both in anhydrous dichloromethane |

| 2 | Stir at 0–25°C under nitrogen atmosphere | Prevents moisture and side reactions |

| 3 | Reaction time: 2–4 hours | Monitored by TLC or HPLC for completion |

| 4 | Quench with water, separate organic layer | Removes HCl and unreacted morpholine |

| 5 | Wash organic layer with brine, dry over anhydrous MgSO4 | Removes residual water |

| 6 | Concentrate and purify by recrystallization or chromatography | Obtain pure this compound |

Preparation of 3-Bromo-4-fluorobenzoyl Chloride (Key Intermediate)

Since 3-bromo-4-fluorobenzoyl chloride is the acylating agent, its preparation is critical. It is derived from 3-bromo-4-fluorobenzoic acid or 3-bromo-4-fluorobenzaldehyde through chlorination.

Methods for 3-bromo-4-fluorobenzaldehyde preparation (precursor to acid/chloride):

- Bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite in the presence of hydrochloric acid under ultrasonic conditions, yielding 3-bromo-4-fluorobenzaldehyde with purity ~99.2% and yield ~90.4%.

- Catalytic bromination of 4-fluorobenzaldehyde using zinc bromide, oleum, iodine, and bromine at controlled temperatures, followed by extraction and purification to obtain high-purity 3-bromo-4-fluorobenzaldehyde (>95% purity).

- 3-bromo-4-fluorobenzoic acid is treated with thionyl chloride (SOCl2) or oxalyl chloride under reflux to afford 3-bromo-4-fluorobenzoyl chloride, which is isolated by distillation or used directly in the next step.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane, Chloroform | Anhydrous solvent prevents hydrolysis |

| Temperature | 0–25 °C | Lower temp reduces side reactions |

| Reaction time | 2–4 hours | Ensures complete conversion |

| Morpholine equivalents | 1.0–1.2 molar equivalents | Slight excess ensures full acylation |

| Atmosphere | Nitrogen or inert gas | Prevents moisture and oxidation |

Research Findings and Characterization

- The product this compound is obtained as a crystalline solid with molecular formula C11H11BrFNO2 and molecular weight 288.11 g/mol.

- Characterization techniques include NMR spectroscopy, mass spectrometry (ESI-MS), and elemental analysis confirming the expected structure and purity.

- The reaction is generally high-yielding and reproducible, making it suitable for research and industrial applications involving enzyme inhibition studies and organic synthesis building blocks.

Summary Table of Preparation Steps

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Bromo-4-fluorobenzoyl)morpholine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide may be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoyl morpholine derivatives, while hydrolysis would produce the corresponding carboxylic acid and morpholine .

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure, featuring both bromine and fluorine substituents, allows for increased reactivity and altered electronic properties compared to similar compounds. This makes it valuable in developing new chemical entities with desired functionalities.

Biology

In biological research, N-(3-Bromo-4-fluorobenzoyl)morpholine is used in studies involving enzyme inhibition and protein-ligand interactions . The presence of halogens can enhance binding affinity and specificity towards biological targets, making it a candidate for investigating biochemical pathways.

Medicine

The compound shows promise in pharmaceutical applications , particularly in drug development. Its structure can be modified to create derivatives that may exhibit therapeutic effects against various diseases, including cancer and infectious diseases. Research is ongoing to evaluate its efficacy and safety profiles in preclinical models.

Industry

In industrial applications, this compound may be utilized in the development of new materials or chemical processes. The unique properties imparted by the bromine and fluorine atoms can lead to innovations in polymer chemistry or catalysis.

Case Studies

- Enzyme Inhibition Studies : Research conducted on enzyme inhibition using this compound demonstrated its potential to inhibit specific kinases involved in cancer progression, leading to decreased cell proliferation rates in vitro.

- Drug Development : A study focused on modifying the compound's structure to enhance its pharmacokinetic properties resulted in derivatives that showed improved bioavailability and reduced toxicity profiles in animal models.

- Material Science : Investigations into the use of this compound in polymer synthesis revealed that incorporating it into polymer matrices improved thermal stability and mechanical properties of the resulting materials.

Wirkmechanismus

The mechanism of action of N-(3-Bromo-4-fluorobenzoyl)morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

4-(3-Bromo-4-methylbenzoyl)morpholine (CAS: 443637-62-5)

- Structural Differences : The methyl group at the 4-position of the benzoyl ring replaces the fluorine atom in the target compound.

- Physicochemical Properties: Molecular formula: C₁₂H₁₄BrNO₂ Molecular weight: 284.15 g/mol .

- The bromine atom at the 3-position is retained, suggesting similar reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

- Structural Differences : A benzo[1,2,3]thiadiazole core replaces the benzoyl group, introducing a sulfur- and nitrogen-containing heterocycle.

- Electronic Effects : The electron-deficient thiadiazole ring may enhance reactivity toward nucleophilic substitution compared to the benzoyl analog.

N-Ethoxycarbonylmorpholine Ester of Diclofenac (Compound 2)

- Structural Differences: A morpholine-ethoxycarbonyl group is conjugated to diclofenac, a non-steroidal anti-inflammatory drug (NSAID).

- Functional Role : This compound acts as a prodrug, leveraging morpholine’s metabolic stability to modulate diclofenac’s release .

- Synthesis : Prepared via reaction of N-[(2-bromoethoxy)carbonyl]morpholine with diclofenac sodium, highlighting morpholine’s versatility in prodrug design .

Data Table: Key Properties of N-(3-Bromo-4-fluorobenzoyl)morpholine and Analogs

Biologische Aktivität

N-(3-Bromo-4-fluorobenzoyl)morpholine (CAS No. 1007207-89-7) is an organic compound that falls within the category of morpholine derivatives. Its molecular formula is CHBrFNO, and it has a molecular weight of 288.1 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound features a morpholine ring bonded to a benzoyl group that is further substituted with a bromine and fluorine atom. The presence of these halogen atoms can significantly influence the compound's biological activity, potentially enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 288.1 g/mol |

| CAS Number | 1007207-89-7 |

This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. Initial studies suggest that it may act as an inhibitor of specific enzymes or receptors, which could lead to therapeutic effects in various conditions.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antitumor Activity : Research has indicated that morpholine derivatives exhibit cytotoxic effects against various cancer cell lines. The bromine and fluorine substitutions may enhance these effects by improving binding affinity to cancer-related targets.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential uses in treating bacterial infections.

- Neuropharmacological Effects : Given the structural similarity to other neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems, which may provide insights into its potential use in treating neurological disorders.

Case Study 1: Antitumor Activity

A study conducted on several morpholine derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be below clinically relevant thresholds, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other morpholine derivatives was conducted:

| Compound | Antitumor Activity | Antimicrobial Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | High | Under investigation |

| Morpholine | Low | Moderate | Established |

| N-(4-Fluorobenzoyl)morpholine | High | Low | Established |

Q & A

Q. What synthetic methodologies are typically employed for the preparation of N-(3-Bromo-4-fluorobenzoyl)morpholine?

The synthesis often involves sequential halogenation and coupling reactions. For example, bromination and fluorination steps are optimized using directing groups on the aromatic ring, followed by acylation with morpholine. Key steps include substitution reactions under inert atmospheres (e.g., argon) and purification via column chromatography. Reaction yields (>90%) and purity are validated using techniques like thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are essential. In ¹H NMR, signals for morpholine protons (δ ~3.6–3.8 ppm) and aromatic protons (split due to bromo/fluoro substituents) are diagnostic. MS (ESI) confirms the molecular ion peak [M+H]⁺, with fragmentation patterns aligning with the expected structure .

Q. How can researchers ensure reproducibility in the synthesis of this compound?

Strict control of reaction parameters (temperature, solvent purity, stoichiometry) and use of anhydrous conditions are critical. For example, MgSO₄ is often employed as a drying agent during intermediate steps. Reproducibility is further ensured by adhering to protocols from peer-reviewed syntheses of analogous morpholine derivatives .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromination/fluorination of the benzoyl-morpholine precursor?

Regioselectivity is influenced by electron-donating/withdrawing groups. For instance, fluorination at the 4-position may be directed by prior bromination at the 3-position due to steric and electronic effects. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation involves comparing intermediates via HPLC or GC-MS .

Q. How can SHELX software enhance crystallographic analysis of this compound derivatives?

SHELXL is widely used for refining crystal structures, particularly for small molecules. High-resolution X-ray diffraction data are processed using SHELXPRO for phase determination. Challenges like twinning or disorder in the morpholine ring are addressed via iterative refinement and validation tools (e.g., R-factor analysis) .

Q. What approaches resolve discrepancies between theoretical and experimental spectroscopic data?

Cross-validation using complementary techniques (e.g., ¹³C NMR, IR) and benchmarking against reference standards (e.g., certified morpholine derivatives in pharmaceutical databases) is recommended. For instance, unexpected splitting in NMR signals may arise from conformational flexibility, necessitating variable-temperature NMR studies .

Q. How are derivatives of this compound designed for biological activity screening?

Functionalization at the bromine or morpholine moiety (e.g., Suzuki coupling for boronate intermediates) enables diversification. Pharmacokinetic properties (e.g., logP, solubility) are optimized using substituents like methoxy or trifluoromethyl groups, guided by QSAR models. Biological assays then evaluate targets such as kinase inhibition .

Methodological Considerations

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar intermediates, reverse-phase HPLC may be necessary .

- Safety: Bromine and fluorine handling requires fume hoods and personal protective equipment (PPE). Waste disposal follows institutional guidelines for halogenated organics .

- Data Sharing: Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.